Physical and Chemical Properties of tert-Butyl trans-3-cyanocyclohexylcarbamate
Physical and Chemical Properties of tert-Butyl trans-3-cyanocyclohexylcarbamate
[1]
Executive Summary
tert-Butyl trans-3-cyanocyclohexylcarbamate (CAS: 920966-19-4) is a specialized aliphatic intermediate used in the synthesis of pharmaceutical agents, particularly Janus kinase (JAK) inhibitors and other small-molecule immunomodulators.[1][2][3][4][5] Its structural core—a 1,3-disubstituted cyclohexane ring—presents unique stereochemical challenges. Unlike the thermodynamically stable 1,4-trans isomers often encountered in drug design, the 1,3-trans configuration forces the substituents into an axial-equatorial relationship, creating intrinsic conformational mobility and synthetic complexity. This guide details the physicochemical profile, synthetic pathways, and reactivity logic required for the effective utilization of this compound in high-stakes drug development.
Chemical Identity & Structural Analysis[6][7][8]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | tert-Butyl trans-N-(3-cyanocyclohexyl)carbamate |
| CAS Number | 920966-19-4 |
| Molecular Formula | C₁₂H₂₀N₂O₂ |
| Molecular Weight | 224.30 g/mol |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC#N (Representative enantiomer) |
| Appearance | White to off-white crystalline solid |
Stereochemical Configuration (The 1,3-Trans Challenge)
Understanding the stereochemistry is critical for reactivity prediction.
-
1,3-Substitution Pattern: In a cyclohexane ring, a 1,3-relationship allows for two diastereomers:
-
Cis (Thermodynamic): Both substituents can adopt the equatorial position (e,e). This is the lowest energy conformer.
-
Trans (Kinetic/Target): One substituent must be axial while the other is equatorial (a,e).
-
-
Conformational Locking: The bulky Boc-amino group (
) has a higher A-value (conformational energy preference) than the cyano group ( ). Therefore, in the equilibrium mixture, the trans isomer predominantly adopts the conformation where the Boc-amino group is equatorial and the cyano group is axial .
Physical Properties[1]
The following data aggregates experimental observations and calculated consensus values for the trans isomer.
| Property | Value / Description | Context |
| Melting Point | 98 – 102 °C | Typical range for pure crystalline solid; lowers with cis impurity. |
| Boiling Point | ~360 °C (Predicted) | Decomposes before boiling at atm pressure (Boc thermolysis >150°C). |
| Solubility | High: DCM, DMSO, MeOH, EtOAcLow: Water, Hexanes | Lipophilic carbamate dominates solvation properties. |
| LogP | 2.1 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability in early intermediates. |
| pKa | ~11.5 (Carbamate NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH). |
Synthetic Routes & Stereocontrol
Synthesizing the trans-1,3 isomer requires overcoming the thermodynamic preference for the cis isomer. The most robust protocols utilize nucleophilic inversion (SN2) to install the nitrile or amine functionality.
Primary Route: Stereospecific Inversion (The Mitsunobu/Mesylate Approach)
This pathway ensures trans selectivity by starting with a cis-alcohol. The SN2 displacement of a leaving group on a cyclohexane ring inverts the stereocenter.
Protocol Logic:
-
Start: cis-3-Aminocyclohexanol (N-Boc protected). The -OH and -NHBoc are typically cis (diequatorial) in the starting material.
-
Activation: Convert the equatorial -OH to a good leaving group (Mesylate -OMs).
-
Inversion: Displace the equatorial -OMs with Cyanide (
). The nucleophile attacks from the axial face. -
Result: trans-3-Cyanocyclohexylcarbamate (Axial-CN, Equatorial-NHBoc).
Figure 1: Stereochemical inversion strategy. The transformation relies on the SN2 mechanism to force the thermodynamically less stable trans configuration.
Detailed Experimental Protocol (Cyanation Step)
Note: Cyanide reagents are lethal. All work must be performed in a functioning fume hood with appropriate antidotes available.
-
Preparation: Dissolve tert-butyl (cis-3-((methylsulfonyl)oxy)cyclohexyl)carbamate (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Reagent Addition: Add Sodium Cyanide (NaCN, 2.5 eq) in a single portion.
-
Reaction: Heat the mixture to 55–60 °C under Nitrogen. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[6]
-
Checkpoint: The reaction typically requires 4–6 hours. Higher temperatures (>80°C) may cause Boc degradation.
-
-
Workup: Cool to room temperature. Pour slowly into a mixture of ice water and saturated NaHCO₃ (to neutralize any HCN). Extract with Ethyl Acetate (3x).[7][8]
-
Purification: The crude residue often contains traces of elimination products (cyclohexenes). Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Chemical Reactivity Profile
The compound possesses two distinct reactive handles: the Nitrile and the Boc-Carbamate .
A. Nitrile Transformations
The axial position of the nitrile group in the trans isomer sterically hinders attack slightly more than an equatorial nitrile, but standard transformations proceed with good yield.
-
Hydrolysis (Acidic/Basic): Converts -CN to Carboxylic Acid (-COOH) or Amide (-CONH₂).
-
Warning: Harsh acidic hydrolysis (e.g., conc. HCl, reflux) will simultaneously cleave the Boc group.
-
-
Reduction:
-
To Primary Amine: Hydrogenation (Raney Ni, H₂) or Borane (BH₃·THF) yields the diamine.
-
To Aldehyde: DIBAL-H reduction at -78 °C.
-
B. Boc-Deprotection (Orthogonality)
The Boc group is acid-labile.
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Product: trans-3-Aminocyclohexanecarbonitrile salt.
-
Stability Note: The nitrile group is stable to standard Boc deprotection conditions (anhydrous acid).
Figure 2: Divergent reactivity pathways. The compound serves as a pivotal branch point for accessing diamines, amino-acids, or deprotected amino-nitriles.
Handling and Safety Data
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302).[9] | Do not eat/drink in lab. Wash hands post-handling. |
| Irritant | Causes skin/eye irritation (H315/H319). | Wear nitrile gloves and safety glasses. |
| Reactivity | Incompatible with strong oxidizers and strong acids. | Store away from nitric acid or peroxides. |
| Storage | 2–8 °C (Refrigerated), Inert Atmosphere. | Hygroscopic; keep tightly sealed to prevent hydrolysis. |
Self-Validating Storage Protocol: To verify compound integrity after long-term storage, acquire a 1H NMR spectrum.
-
Check: Look for the tert-butyl singlet at ~1.44 ppm (9H).
-
Degradation Indicator: Disappearance of the Boc peak or appearance of broad ammonium peaks indicates acid-catalyzed decomposition or hydrolysis.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21925254, tert-Butyl (3-hydroxycyclohexyl)carbamate. (Precursor Data). Retrieved from [Link]
-
Organic Chemistry Portal (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (Stereochemical context for 1,3-systems). Retrieved from [Link][9]
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